6-Phenylazepan-2-one
Overview
Description
6-Phenylazepan-2-one is an organic compound with the molecular formula C12H15NO It belongs to the class of azepanones, which are seven-membered lactams This compound is characterized by a phenyl group attached to the sixth position of the azepan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylazepan-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of phenylacetonitrile with a suitable amine under acidic conditions can lead to the formation of the azepanone ring. Another method involves the reduction of 6-phenylhexanenitrile followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylazepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylazepanone oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-Phenylazepan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a building block for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenylazepan-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or as a synthetic intermediate.
Comparison with Similar Compounds
2-Phenylazepane: Similar in structure but lacks the carbonyl group present in 6-Phenylazepan-2-one.
6-Pentyl-2H-pyran-2-one: Another lactam with different substituents and applications.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenyl group and lactam ring make it a versatile compound in various fields of research.
Properties
IUPAC Name |
6-phenylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSJOWXUDDXVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509329 | |
Record name | 6-Phenylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-43-3 | |
Record name | 6-Phenylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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